molecular formula C18H17ClN2O3S2 B2615017 2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide CAS No. 895462-61-0

2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide

Cat. No.: B2615017
CAS No.: 895462-61-0
M. Wt: 408.92
InChI Key: ZPOPSDCQPUVVRW-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide (CAS: 895462-61-0) is a sulfur-containing heterocyclic compound with the molecular formula C₁₈H₁₇ClN₂O₃S₂ and a molecular weight of 408.9222 g/mol . Its structure features a cyclohepta[b]thiophen-2-yl core substituted with a cyano group at position 3 and an acetamide moiety at position 2. This compound is part of a broader class of sulfonamide and acetamide derivatives studied for their roles in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S2/c19-12-6-8-13(9-7-12)26(23,24)11-17(22)21-18-15(10-20)14-4-2-1-3-5-16(14)25-18/h6-9H,1-5,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOPSDCQPUVVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Use of halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide

  • Molecular Formula : C₁₃H₁₆N₂OS
  • Molecular Weight : 248.344 g/mol .
  • Key Differences : Lacks the sulfonyl group and has a simpler propanamide substituent instead of the 4-chlorobenzenesulfonyl-acetamide chain. This reduces steric hindrance and electron-withdrawing effects compared to the target compound.
  • Synthesis : Prepared via acetylation of the parent amine using acetic anhydride in glacial acetic acid (75.6% yield) .

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

  • Molecular Formula: Not explicitly stated but includes a pyridine-thioacetamide scaffold.
  • Key Differences : Replaces the cyclohepta[b]thiophen core with a pyridine ring and introduces styryl groups. The thioether linkage (C–S–C) contrasts with the sulfonyl (SO₂) group in the target compound.
  • Synthesis: Synthesized via reflux of precursors in ethanol with sodium acetate (85% yield) .

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide

  • Key Differences: Features a smaller cyclopenta[b]thiophen ring and a sulfamoylphenylamino group instead of 4-chlorobenzenesulfonyl.
  • Synthesis : Derived from N-chloroacetylated intermediates and sulfa drugs, using triethylamine as a catalyst .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Functional Groups
Target Compound Not reported Not given 408.92 Sulfonyl, cyano, acetamide
N-(3-Cyano-cyclohepta[b]thiophen)propanamide Not reported 75.6 248.34 Cyano, propanamide
N-(4-Chlorophenyl)thioacetamide Not reported 85 ~350 (estimated) Thioether, styryl, cyano
Thiazolo[3,2-a]pyrimidine derivatives 110–140 73–85 ~350–450 Thiophen, methoxy, thiazolo

Notes:

  • The target compound’s 4-chlorobenzenesulfonyl group likely increases its melting point and hydrophobicity compared to analogues with simpler acetamide substituents.
  • Yields for related compounds vary widely (73–85%), influenced by reaction conditions (e.g., reflux time, catalyst use) .

Biological Activity

The compound 2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A cyclohepta[b]thiophene core
  • A cyano group
  • A chlorobenzenesulfonyl moiety
  • An acetamide functional group

These structural elements contribute to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its potential as an antimicrobial agent , anticancer drug , and enzyme inhibitor . The following sections detail specific findings from various studies.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial properties. For example:

  • Chloroacetamides , a related class of compounds, have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
  • The presence of halogenated phenyl rings enhances lipophilicity, facilitating cell membrane penetration and increasing antimicrobial efficacy .
Compound TypeActivity AgainstNotable Findings
ChloroacetamidesGram-positive bacteriaEffective against MRSA; high lipophilicity aids penetration
Related CompoundsFungal strainsModerate effectiveness against Candida albicans

Anticancer Potential

The structural components of this compound suggest possible interactions with cancer-related pathways:

  • Compounds with similar thiophene structures have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • The sulfonamide group may enhance the binding affinity to specific biological targets involved in cancer progression.

Enzyme Inhibition

Studies have suggested that compounds featuring sulfonamide groups can act as inhibitors for various enzymes:

  • For instance, sulfonamides are known to inhibit carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in tissues.
  • Investigations into the enzyme inhibition potential of this compound could reveal its utility in treating conditions like glaucoma or edema.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of compounds similar to this compound:

  • Antimicrobial Screening : In a study screening various chloroacetamides for antimicrobial activity, compounds with substituents on the phenyl ring exhibited varying degrees of effectiveness against bacterial strains .
  • Structure-Activity Relationship (SAR) : A quantitative structure-activity relationship analysis highlighted that specific functional groups significantly influence the biological activity of related compounds .
  • Enzyme Interaction Studies : Research has shown that sulfonamide-containing compounds can effectively inhibit key enzymes involved in metabolic pathways associated with cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the cyclohepta[b]thiophen-2-yl core in this compound?

  • Methodological Answer : The cyclohepta[b]thiophene scaffold can be synthesized via cyclocondensation of thiophene derivatives with carbonyl-containing reagents. For example, 2-acetyl thiophene reacts with aldehydes (e.g., 4-chlorobenzaldehyde) and ethyl cyanoacetate under reflux in ethanol with ammonium acetate as a catalyst . Key steps include:

  • Cyclization : Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 ratio of thiophene to aldehyde).
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Functionalization : Introduce the cyano group at the 3-position via nucleophilic substitution or nitrile transfer reactions .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Assign protons and carbons using 1H^1H- and 13C^{13}C-NMR. For example, the cycloheptane protons (4H–8H) appear as multiplet signals at δ 1.5–2.5 ppm, while the thiophene protons resonate at δ 6.5–7.5 ppm .
  • FTIR : Confirm sulfonyl (SO2_2) stretches at 1150–1350 cm1^{-1} and cyano (CN) peaks at 2200–2250 cm1^{-1} .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds) and confirm stereochemistry. For acetamide derivatives, intermolecular N–H···O hydrogen bonds often stabilize crystal packing .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor UV absorbance at 254 nm for sulfonyl and thiophene moieties.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C typical for sulfonamides) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and selectivity?

  • Methodological Answer :

  • Reagent Selection : Use 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base to minimize side reactions .
  • Temperature Control : Perform reactions at 0°C (to reduce hydrolysis) and gradually warm to room temperature.
  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., molar ratio, solvent polarity). For example, a 23^3 factorial design revealed that excess sulfonyl chloride (1.5 eq) and anhydrous DCM increase yield by 25% .

Q. What strategies address contradictions in biological activity data across assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the cyano group) that may interfere with activity .
  • Statistical Analysis : Apply ANOVA to compare inter-assay variability; outliers may indicate assay-specific artifacts .

Q. How can computational methods guide SAR studies for this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the sulfonyl group’s role in hydrogen bonding with catalytic lysine residues.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the cycloheptane ring under physiological conditions .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .

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